5,6-dichloro-1H-indazole
Overview
Description
5,6-Dichloro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of chlorine atoms at the 5 and 6 positions of the indazole ring enhances its chemical reactivity and biological properties.
Scientific Research Applications
5,6-Dichloro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Indazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indazole derivatives have been found to inhibit tyrosine kinase fibroblast growth factor receptors (FGFR), which play a crucial role in cancer therapy .
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways, often leading to significant downstream effects . For instance, inhibition of FGFR by some indazole derivatives can disrupt cell signaling pathways, potentially leading to anti-cancer effects .
Pharmacokinetics
The pharmacokinetic properties of 5,6-dichloro-1H-indazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties suggest that this compound may have good bioavailability.
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-hiv activities . The specific effects of this compound would depend on its targets and mode of action.
Safety and Hazards
Future Directions
Indazole derivatives, including 5,6-dichloro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing methods to construct these heterocycles with better biological activities . For example, one study reported the synthesis of pyridin-3-amine derivatives, which served as multi-targeted protein kinase inhibitors for the treatment of NSCLC .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-dichlorophenylhydrazine with formic acid, which leads to the formation of the indazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote efficient cyclization is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: Formation of indazole oxides.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of substituted indazoles with various functional groups.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without chlorine substitutions.
5-Chloro-1H-indazole: A similar compound with a single chlorine atom at the 5 position.
6-Chloro-1H-indazole: A similar compound with a single chlorine atom at the 6 position.
Uniqueness
5,6-Dichloro-1H-indazole is unique due to the presence of two chlorine atoms, which enhances its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can lead to different pharmacological profiles and applications in various fields.
Properties
IUPAC Name |
5,6-dichloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHJBZZQBWIBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328595 | |
Record name | 5,6-dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124691-76-5 | |
Record name | 5,6-dichloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60328595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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